1-(2-Bromopropyl)-3-chlorobenzene
CAS No.: 216581-36-1
Cat. No.: VC7196242
Molecular Formula: C9H10BrCl
Molecular Weight: 233.53
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 216581-36-1 |
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Molecular Formula | C9H10BrCl |
Molecular Weight | 233.53 |
IUPAC Name | 1-(2-bromopropyl)-3-chlorobenzene |
Standard InChI | InChI=1S/C9H10BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 |
Standard InChI Key | DGLUSFUOBLYDBJ-UHFFFAOYSA-N |
SMILES | CC(CC1=CC(=CC=C1)Cl)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
1-(2-Bromopropyl)-3-chlorobenzene belongs to the class of halogenated aromatic hydrocarbons. Its IUPAC name derives from the substitution pattern on the benzene ring:
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Chlorine substituent: Positioned at the third carbon (meta position).
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2-Bromopropyl chain: A three-carbon alkyl group with a bromine atom at the second carbon, attached to the first carbon of the benzene ring.
The compound’s structure is represented by the canonical SMILES notation , which encodes the connectivity of atoms .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 233.53 g/mol |
CAS Number | 216581-36-1 |
Purity Specifications | ≥95% (analytical grade) |
Storage Recommendations | Cool, dry environment (<15°C) |
The presence of both bromine and chlorine enhances its reactivity in substitution and coupling reactions, a trait exploited in synthetic chemistry .
Synthesis and Production
Synthetic Routes
The synthesis of 1-(2-Bromopropyl)-3-chlorobenzene typically involves halogenation or alkylation reactions. One documented method includes:
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Friedel-Crafts Alkylation: Reacting 3-chlorobenzene with 2-bromopropanol in the presence of a Lewis acid catalyst (e.g., ) to attach the bromopropyl group.
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Bromination of Propyl Derivatives: Brominating 3-chloropropylbenzene using or in a controlled environment .
Industrial-scale production employs continuous-flow reactors to optimize yield and purity. Post-synthesis purification involves fractional distillation or recrystallization from non-polar solvents .
Table 2: Representative Synthesis Conditions
Parameter | Value |
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Reaction Temperature | 25–50°C |
Catalyst | |
Yield | 70–85% |
Purification Method | Distillation |
Physicochemical Properties
Physical State and Stability
The compound is a liquid at room temperature () with moderate viscosity. Its stability is influenced by storage conditions; exposure to light or moisture may accelerate decomposition.
Solubility and Reactivity
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Solubility: Miscible with organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Insoluble in water .
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Reactivity: The bromine atom undergoes nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the chlorine substituent directs electrophilic aromatic substitution to specific ring positions.
Applications in Research and Industry
Organic Synthesis
1-(2-Bromopropyl)-3-chlorobenzene is primarily used as a building block in:
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Pharmaceutical Intermediates: Synthesis of antipsychotic agents and anti-inflammatory drugs requiring halogenated aromatic motifs.
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Ligand Design: Preparation of phosphine ligands for transition-metal catalysis.
Materials Science
Its halogen atoms facilitate cross-coupling reactions to construct conjugated polymers for organic electronics .
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